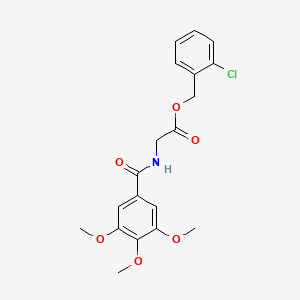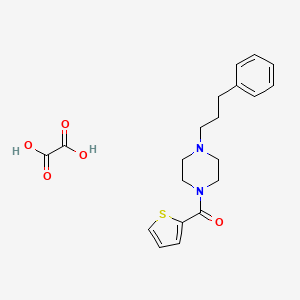![molecular formula C22H19FN4OS B3478746 5-(4-fluorophenyl)-N-[4-(4-morpholinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3478746.png)
5-(4-fluorophenyl)-N-[4-(4-morpholinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine
Overview
Description
5-(4-fluorophenyl)-N-[4-(4-morpholinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has been extensively researched for its potential use in various scientific fields.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-[4-(4-morpholinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves inhibition of specific enzymes and signaling pathways. The compound has been found to inhibit the activity of protein kinases, which are involved in various cellular processes. It has also been found to inhibit the activity of specific signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
The compound has been found to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress in various cell types. Additionally, the compound has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments. It has high potency and selectivity, which makes it an ideal tool for studying specific signaling pathways and enzymes. It also has good solubility in various solvents, which makes it easy to use in various experimental settings. However, the compound has some limitations, such as its potential toxicity and limited bioavailability in vivo.
Future Directions
There are several future directions for research on 5-(4-fluorophenyl)-N-[4-(4-morpholinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine. One direction is to study its potential use in combination with other drugs for cancer treatment. Another direction is to study its potential use in treating other neurodegenerative diseases, such as Huntington's disease. Additionally, further research is needed to optimize the synthesis process and improve the bioavailability of the compound in vivo.
In conclusion, 5-(4-fluorophenyl)-N-[4-(4-morpholinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has been extensively studied for its potential use in various scientific fields. Its synthesis method has been optimized to ensure high yield and purity of the final product. The compound has been found to have anti-tumor activity, reduce inflammation and oxidative stress, and improve cognitive function. It has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including its potential use in combination with other drugs for cancer treatment and its potential use in treating other neurodegenerative diseases.
Scientific Research Applications
The chemical compound has been extensively studied for its potential use in various scientific fields. It has been found to have anti-tumor activity and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the compound has been studied for its potential use in treating inflammation and autoimmune diseases.
properties
IUPAC Name |
5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4OS/c23-16-3-1-15(2-4-16)19-13-29-22-20(19)21(24-14-25-22)26-17-5-7-18(8-6-17)27-9-11-28-12-10-27/h1-8,13-14H,9-12H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDYELWNHQNKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B3478669.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B3478673.png)

![4-[2-(1-naphthylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B3478690.png)



![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3478719.png)
![2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-cyclohexylacetamide](/img/structure/B3478725.png)
![N-(2-ethoxyphenyl)-2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3478735.png)
![5-(4-ethylphenyl)-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3478740.png)
![5-(4-fluorophenyl)-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3478751.png)

![2-nitro-N-{4-[({4-[6-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}benzamide](/img/structure/B3478782.png)